molecular formula C32H57N11O10 B15408652 L-Valyl-L-leucyl-L-threonylglycyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 561324-21-8

L-Valyl-L-leucyl-L-threonylglycyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B15408652
CAS No.: 561324-21-8
M. Wt: 755.9 g/mol
InChI Key: YUHYKIJHDZJWTB-KPERJPBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-leucyl-L-threonylglycyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C32H57N11O10 and its molecular weight is 755.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

561324-21-8

Molecular Formula

C32H57N11O10

Molecular Weight

755.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C32H57N11O10/c1-15(2)12-19(41-28(49)24(34)16(3)4)26(47)42-25(17(5)44)29(50)38-14-23(46)39-20(13-22(33)45)30(51)43-11-7-9-21(43)27(48)40-18(31(52)53)8-6-10-37-32(35)36/h15-21,24-25,44H,6-14,34H2,1-5H3,(H2,33,45)(H,38,50)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H,52,53)(H4,35,36,37)/t17-,18+,19+,20+,21+,24+,25+/m1/s1

InChI Key

YUHYKIJHDZJWTB-KPERJPBUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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